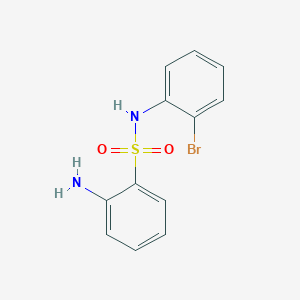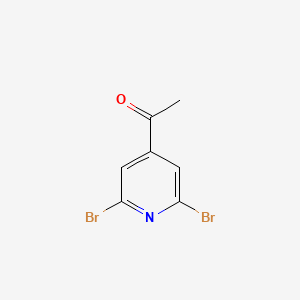
1-(2,6-Dibromopyridin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dibromopyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5Br2NO. It is known for its reactive nature and is utilized in various industrial applications. This compound has antioxidant properties, making it valuable in the development of products with antioxidant activity . Additionally, it can be used in the production of anticoagulants .
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dibromopyridin-4-YL)ethanone typically involves the bromination of pyridine derivatives. One common method includes the reaction of 2,6-dibromopyridine with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dibromopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine with amine or hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dibromopyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound’s antioxidant properties are explored in the development of biologically active molecules that can protect cells from oxidative stress.
Medicine: Its potential use in the development of anticoagulants is being researched, given its reactive nature and ability to interact with biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2,6-Dibromopyridin-4-YL)ethanone exerts its effects is primarily through its reactive bromine atoms. These atoms can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In biological systems, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dibromopyridin-4-YL)ethanone can be compared with other dibromopyridine derivatives, such as 1-(3,5-Dibromopyridin-4-YL)ethanone. While both compounds have similar structures, the position of the bromine atoms can significantly influence their reactivity and applications. For instance, 1-(3,5-Dibromopyridin-4-YL)ethanone may have different substitution patterns and reactivity due to the different positions of the bromine atoms .
Similar compounds include:
- 1-(3,5-Dibromopyridin-4-YL)ethanone
- 2,6-Dibromopyridine
These compounds share structural similarities but may differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C7H5Br2NO |
|---|---|
Molekulargewicht |
278.93 g/mol |
IUPAC-Name |
1-(2,6-dibromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
InChI-Schlüssel |
GOSRHYMWNMKGBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
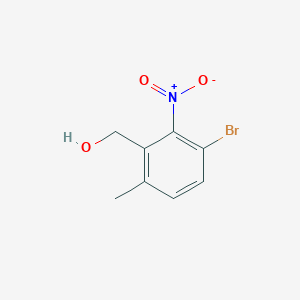
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
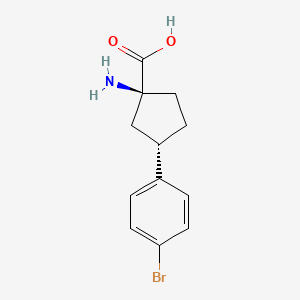
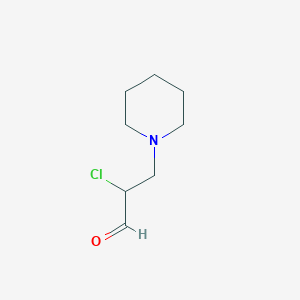
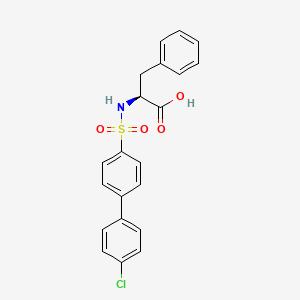
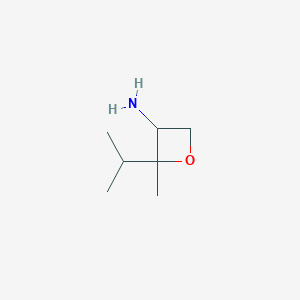
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
